molecular formula C8H11N3O2 B13499731 Ethyl 5,6-diaminopyridine-2-carboxylate

Ethyl 5,6-diaminopyridine-2-carboxylate

Cat. No.: B13499731
M. Wt: 181.19 g/mol
InChI Key: MWVRPLBRWLNLDM-UHFFFAOYSA-N
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Description

. This compound is a derivative of picolinic acid and contains both amino and ester functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diaminopicolinate typically involves the esterification of 5,6-diaminopicolinic acid. One common method is the reaction of 5,6-diaminopicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of ethyl 5,6-diaminopicolinate may involve more efficient and scalable methods, such as continuous flow processes or the use of alternative catalysts to improve yield and reduce reaction time. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-diaminopicolinate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Nitro derivatives of ethyl 5,6-diaminopicolinate.

    Reduction: Ethyl 5,6-diaminopicolinate alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 5,6-diaminopicolinate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Ethyl 5,6-diaminopicolinate can be compared with other similar compounds, such as:

Uniqueness: Ethyl 5,6-diaminopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual amino groups and ester functionality make it a valuable intermediate in synthetic chemistry and a promising candidate for further research in various fields.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 5,6-diaminopyridine-2-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2,9H2,1H3,(H2,10,11)

InChI Key

MWVRPLBRWLNLDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)N)N

Origin of Product

United States

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